3-(4-chlorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one 3-(4-chlorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 1105215-81-3
VCID: VC4964782
InChI: InChI=1S/C19H12ClFN2OS/c20-14-6-4-12(5-7-14)9-23-11-22-17-16(10-25-18(17)19(23)24)13-2-1-3-15(21)8-13/h1-8,10-11H,9H2
SMILES: C1=CC(=CC(=C1)F)C2=CSC3=C2N=CN(C3=O)CC4=CC=C(C=C4)Cl
Molecular Formula: C19H12ClFN2OS
Molecular Weight: 370.83

3-(4-chlorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

CAS No.: 1105215-81-3

Cat. No.: VC4964782

Molecular Formula: C19H12ClFN2OS

Molecular Weight: 370.83

* For research use only. Not for human or veterinary use.

3-(4-chlorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one - 1105215-81-3

Specification

CAS No. 1105215-81-3
Molecular Formula C19H12ClFN2OS
Molecular Weight 370.83
IUPAC Name 3-[(4-chlorophenyl)methyl]-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4-one
Standard InChI InChI=1S/C19H12ClFN2OS/c20-14-6-4-12(5-7-14)9-23-11-22-17-16(10-25-18(17)19(23)24)13-2-1-3-15(21)8-13/h1-8,10-11H,9H2
Standard InChI Key QXNMFFNLUMLVSH-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)F)C2=CSC3=C2N=CN(C3=O)CC4=CC=C(C=C4)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₁₉H₁₂ClFN₂OS, MW 370.83 g/mol) features a thieno[3,2-d]pyrimidin-4-one core substituted at position 3 with a 4-chlorobenzyl group and at position 7 with a 3-fluorophenyl moiety. X-ray crystallographic studies of analogous thienopyrimidines demonstrate a planar bicyclic system with dihedral angles of 12–18° between the heterocyclic core and aromatic substituents, suggesting moderate π-orbital conjugation. The chlorobenzyl group adopts a pseudo-axial orientation relative to the pyrimidinone ring, while the fluorophenyl substituent maintains coplanarity with the thiophene moiety.

Table 1: Key Structural Parameters

PropertyValue
Molecular FormulaC₁₉H₁₂ClFN₂OS
Exact Mass370.0347 Da
Topological Polar Surface67.8 Ų
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5
Rotatable Bonds3

Spectroscopic Characterization

Infrared spectroscopy reveals characteristic absorptions at 1675 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C=N vibration), and 1210 cm⁻¹ (C-F stretch) . The ¹H NMR spectrum in deuterated dimethyl sulfoxide shows distinct signals at δ 8.42 (thienyl H-2), 7.65–7.23 (aromatic protons), and 4.92 ppm (benzyl CH₂). Mass spectral analysis exhibits a molecular ion peak at m/z 370.83 with major fragments at m/z 335.12 [M-Cl]⁺ and 287.09 [M-C₆H₄F]⁺.

Synthetic Methodology

Multi-Step Synthesis

Industrial production typically employs a five-step sequence starting from 3-aminothiophene-2-carboxylate derivatives:

  • Core Formation: Condensation with chloroacetyl chloride generates the thieno[3,2-d]pyrimidinone scaffold.

  • Benzylation: Nucleophilic substitution introduces the 4-chlorobenzyl group using K₂CO₃ in DMF at 80°C.

  • Suzuki Coupling: Palladium-catalyzed cross-coupling installs the 3-fluorophenyl moiety with 85–92% yield .

Table 2: Optimization of Step 3 Conditions

Catalyst SystemTemperature (°C)Yield (%)
Pd(PPh₃)₄/K₂CO₃9078
PdCl₂(dppf)/Cs₂CO₃10092
XPhos-Pd-G2/K₃PO₄8085

Purification Challenges

The compound’s low aqueous solubility (LogP = 3.8) necessitates chromatographic purification using ethyl acetate/hexane gradients. Countercurrent chromatography has been employed to achieve >99% purity for biological testing.

Biological Activity Profile

Antiproliferative Effects

In vitro screening against NCI-60 cell lines revealed GI₅₀ values of 1.8–4.3 μM in breast (MCF-7) and colon (HCT-116) carcinomas . Mechanistic studies demonstrate:

  • Cell Cycle Arrest: 72% G0/G1 phase accumulation in MDA-MB-231 cells at 5 μM

  • Apoptosis Induction: 3.8-fold caspase-3 activation vs. control

  • Kinase Inhibition: IC₅₀ = 0.89 μM against CDK4/6

Structure-Activity Relationships

Comparative analysis with structural analogs highlights critical pharmacophores:

  • 4-Chlorobenzyl Group: Removal reduces CDK4 affinity by 12-fold

  • 3-Fluorophenyl Substituent: Para-fluorination decreases solubility but enhances target residence time

  • Thienopyrimidinone Core: Oxygen at C-4 essential for H-bonding with kinase ATP pockets

Table 3: Analog Activity Comparison

CompoundCDK4 IC₅₀ (μM)HCT-116 GI₅₀ (μM)
Target Compound0.892.1
3-Benzyl Analog10.412.7
7-Phenyl Derivative4.25.9

Mechanism of Action

Kinase Inhibition Dynamics

Molecular docking studies reveal a binding mode characterized by:

  • Hydrogen Bonding: Pyrimidinone O to kinase hinge region (Val 96)

  • Halogen Interactions: 4-Cl...Leu 147 (3.1 Å) and 3-F...Asp 104 (2.9 Å)

  • Hydrophobic Contacts: Thienyl ring with Phe 93 and Ile 12

Off-Target Effects

At concentrations >10 μM, the compound shows moderate inhibition of:

  • CYP3A4 (IC₅₀ = 8.2 μM)

  • hERG (IC₅₀ = 12.4 μM)

  • EGFR (IC₅₀ = 15.1 μM)

Pharmacological Optimization

Prodrug Development

Ester prodrugs demonstrate improved oral bioavailability (F = 42% vs. 8% parent) through:

  • LogD Reduction: From 3.8 to 2.1 (acetyl prodrug)

  • Caco-2 Permeability: 18.7 × 10⁻⁶ cm/s (vs. 4.3 × 10⁻⁶)

Formulation Strategies

Nanoemulsion formulations (100–150 nm) enhance tumor accumulation 3.7-fold in murine xenograft models compared to free drug .

Toxicological Profile

Acute Toxicity

Rodent studies (OECD 423) indicate:

  • LD₅₀: 320 mg/kg (oral)

  • NOAEL: 25 mg/kg/day (28-day repeat dose)

Genotoxicity

Ames tests (TA98, TA100) show no mutagenicity up to 1 mg/plate. Micronucleus assay results:

  • In Vitro: 1.2% MNPE (vs. 0.8% control)

  • In Vivo: 0.9% PCE (vs. 0.7%)

Computational Modeling

QSAR Analysis

A 3D-QSAR model (r² = 0.91, q² = 0.83) identifies critical regions:

  • Electropositive Zone: 2.5 Å north of chlorobenzyl group

  • Hydrophobic Pocket: 4.8 Å southwest of fluorophenyl ring

ADMET Prediction

SwissADME projections suggest:

  • BBB Permeability: 0.14 (low CNS penetration)

  • P-gp Substrate: Probability = 0.82

  • HIA: 94% absorption

Comparative Analysis with Structural Analogs

2-Chlorobenzyl Isomer

The positional isomer (CAS 1105211-94-6) exhibits distinct pharmacological behavior:

  • Reduced Potency: CDK4 IC₅₀ = 4.2 μM vs. 0.89 μM

  • Alternative Mechanism: Cytochrome bd oxidase inhibition (IC₅₀ = 6.7 μM)

Pyrido-Furo-Pyrimidine Derivatives

Angularly fused analogs demonstrate:

  • Enhanced Solubility: 28 mg/mL vs. 0.4 mg/mL

  • Modified Target Profile: DHFR inhibition (MolDock score -155.8 kcal/mol)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator